5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
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Overview
Description
5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C16H14ClN5S2 and its molecular weight is 375.89. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds combining benzimidazole with triazolo-thiadiazoles and triazolo-thiadiazines have been synthesized, showing promising broad-spectrum anticancer activity. In vitro studies conducted at the National Cancer Institute against the NCI 60 cell line panel revealed significant growth inhibition, particularly in leukemia cell lines, highlighting their potential as lead compounds for developing new anticancer agents (Husain et al., 2013).
Antibacterial and Antifungal Activity
Several benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These compounds were prepared from 2-methylbenzimidazole, indicating their potential in creating effective antimicrobial agents (Tien et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated as corrosion inhibitors for mild steel in acidic environments. Studies using weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques showed that these compounds effectively inhibit corrosion, with their efficiency increasing with concentration (Yadav et al., 2013).
Anti-inflammatory and Immunoregulatory Activity
Research on 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory antiinflammatory agents. These compounds have shown activity in rat adjuvant-induced arthritis and mouse oxazolone-induced contact sensitivity assays, suggesting a novel approach to treating inflammation and immune disorders (Bender et al., 1985).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their planar structure and the presence of multiple sites for potential hydrogen bonding . The sulfur atom in the thiazole ring can also contribute to the delocalization of π-electrons, enhancing its reactivity .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
5-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S2/c1-10-13(22-7-8-23-15(22)18-10)14-19-20-16(21(14)2)24-9-11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOHXDWQNIQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.